Technical Monograph: 4-(Trifluoromethoxy)benzenesulfonamide
Technical Monograph: 4-(Trifluoromethoxy)benzenesulfonamide
CAS Number: 1513-45-7 Formula: C₇H₆F₃NO₃S Molecular Weight: 241.19 g/mol [1][2]
Executive Summary: The Fluorine Effect in Pharmacophore Design
4-(Trifluoromethoxy)benzenesulfonamide represents a critical scaffold in modern medicinal chemistry, bridging the gap between classic sulfonamide pharmacology and organofluorine utility. While sulfonamides are historically significant as the first broad-spectrum antibacterials (sulfa drugs) and potent Carbonic Anhydrase (CA) inhibitors, the addition of the trifluoromethoxy (-OCF₃) group at the para position introduces unique physicochemical properties.
The -OCF₃ group acts as a "super-halogen," offering high electronegativity and lipophilicity (Hansch
Physicochemical Profile
| Property | Value | Technical Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert atmosphere.[3] |
| Melting Point | 146 – 148 °C | Sharp melting point indicates high lattice energy.[3] |
| pKa (Sulfonamide) | ~10.0 | Weakly acidic N-H proton; forms salts with strong bases. |
| LogP | ~1.7 - 2.0 | Moderate lipophilicity; favorable for oral bioavailability.[3] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; requires cosolvent for bioassays.[3] |
| Electronic Effect | Electron-withdrawing; increases acidity of sulfonamide NH₂.[3] |
Synthetic Architecture
To ensure high regiospecificity and purity, the synthesis of 4-(Trifluoromethoxy)benzenesulfonamide is best approached via the Meerwein Sulfonylation of the corresponding aniline. Direct chlorosulfonation of (trifluoromethoxy)benzene is possible but often yields ortho/para mixtures that are difficult to separate.[3]
Synthesis Workflow (DOT Visualization)
The following diagram illustrates the regiospecific route starting from 4-(trifluoromethoxy)aniline.
Figure 1: Regiospecific synthesis via the Meerwein reaction ensures the sulfonamide group is strictly para to the -OCF3 moiety.
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary biological utility of CAS 1513-45-7 lies in its ability to inhibit Carbonic Anhydrase (CA) metalloenzymes.[3] The sulfonamide moiety (
Molecular Interactions
-
Zinc Coordination: The sulfonamide nitrogen (in its deprotonated form,
) coordinates directly to the catalytic ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
Hydrogen Bonding: The sulfonamide oxygens form hydrogen bonds with the backbone amide of Thr199 and Glu106 residues, anchoring the molecule.[3]
-
Hydrophobic Pocket: The 4-trifluoromethoxy phenyl tail extends into the hydrophobic pocket of the enzyme active site.[3] The high lipophilicity of the
group enhances binding affinity (potency) compared to a simple benzene ring, particularly in isoforms like hCA II (cytosolic) and hCA IX (tumor-associated).
Inhibition Logic (DOT Visualization)
Figure 2: Mechanistic pathway of Carbonic Anhydrase inhibition.[4][5] The -OCF3 group provides critical hydrophobic contacts that stabilize the complex.[3]
Experimental Protocols
Protocol A: Regiospecific Synthesis
Note: Perform all reactions in a fume hood. Sulfonyl chlorides are lachrymators.[3]
-
Diazotization:
-
Dissolve 10 mmol of 4-(trifluoromethoxy)aniline in 20 mL of 12M HCl. Cool to -5°C in an ice-salt bath.
-
Dropwise add a solution of
(1.1 eq) in water, maintaining temperature below 0°C. Stir for 30 min.
-
-
Sulfonylation (Meerwein Reaction):
-
Prepare a saturated solution of
gas in glacial acetic acid (20 mL) containing (0.2 eq) as a catalyst. -
Slowly pour the cold diazonium salt solution into the
mixture. -
Allow to warm to room temperature.[3][6] Nitrogen gas evolution indicates reaction progress.[3] Stir for 2 hours.
-
Pour into ice water. The 4-(trifluoromethoxy)benzenesulfonyl chloride will precipitate as an oil or solid.[3] Extract with DCM, dry over
, and concentrate.
-
-
Amination:
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
Objective: Determine the Inhibition Constant (
-
Reagents:
-
Buffer: 20 mM HEPES, pH 7.5, 20 mM
. -
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM).
-
Enzyme: Recombinant hCA II (10–20 nM final concentration).
-
-
Procedure:
-
Prepare serial dilutions of 4-(Trifluoromethoxy)benzenesulfonamide in DMSO (keep DMSO < 1% in final assay).
-
Incubate enzyme with inhibitor for 15 minutes at 25°C.[3]
-
Rapidly mix enzyme-inhibitor solution with
substrate solution in a Stopped-Flow apparatus. -
Monitor the acidification rate (absorbance change of Phenol Red at 557 nm).
-
-
Analysis:
-
Calculate initial velocities (
). -
Fit data to the Cheng-Prusoff equation to determine
and derive .[3] -
Expected Result:
in the low nanomolar range (10–100 nM) for hCA II.
-
Safety & Handling (GHS)[4]
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Measures: Wear nitrile gloves and safety goggles.[3] Avoid dust formation.[3] In case of contact, wash with copious water.[3][7]
References
-
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
PubChem. (2024).[2][3] 4-(Trifluoromethoxy)benzenesulfonamide (CID 2777211).[2] National Library of Medicine.[3] Link
-
Truce, W. E., et al. (1951).[3][7] Sulfonation and Sulfation. Chemical Reviews. (Foundational chemistry for sulfonyl chloride synthesis). Link
-
ChemScene. (2024). Product Data Sheet: CAS 1513-45-7.[1][2] Link
-
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Sources
- 1. 4-(Trifluoromethoxy)benzenesulfonamide | C7H6F3NO3S | CID 2777211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. prepchem.com [prepchem.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
